3-Iodo-alpha-methyl-l-tyrosine
CAS No.: 4298-17-3
Cat. No.: VC3943981
Molecular Formula: C10H12INO3
Molecular Weight: 321.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4298-17-3 |
|---|---|
| Molecular Formula | C10H12INO3 |
| Molecular Weight | 321.11 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
| Standard InChI Key | KPOIUSXAPUHQNA-JTQLQIEISA-N |
| Isomeric SMILES | C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
| SMILES | CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of IMT is , featuring a tyrosine backbone with two critical modifications:
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3-Iodo substitution: An iodine atom replaces the hydrogen at the 3-position of the phenolic ring, increasing molecular bulk and radiolabeling potential .
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Alpha-methyl group: A methyl group () attached to the alpha carbon confers resistance to enzymatic degradation, prolonging its biological half-life .
The stereochemistry of IMT is defined by its L-configuration, which is essential for compatibility with mammalian amino acid transport systems . X-ray crystallography and 3D conformational analyses reveal a planar aromatic ring and a bent side chain, optimizing interactions with LAT1 .
Physicochemical Characteristics
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Solubility: Moderately soluble in aqueous solutions at physiological pH (7.4), with enhanced solubility in polar organic solvents like ethanol .
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Stability: The alpha-methyl group reduces susceptibility to transamination and decarboxylation, ensuring stability during in vivo applications .
Synthesis and Radiolabeling
Electrophilic Iodination
The primary synthetic route involves electrophilic iodination of alpha-methyl-L-tyrosine using potassium iodide (KI) and potassium iodate (KIO₃) under acidic conditions . This method achieves regioselective iodination at the 3-position with yields exceeding 70% . Critical steps include:
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Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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Iodination at 60°C for 30 minutes, followed by deprotection with trifluoroacetic acid.
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Purification via reverse-phase high-performance liquid chromatography (HPLC) to isolate IMT from unreacted precursors .
Radiolabeling with Iodine-123 and Iodine-125
IMT is radiolabeled with (half-life: 13.2 hours) for SPECT imaging or (half-life: 59.4 days) for in vitro transport assays . The process employs isotopic exchange reactions, achieving radiochemical purity >95% .
Mechanism of Cellular Uptake
LAT1-Mediated Transport
IMT is transported into cells via LAT1, a sodium-independent transporter overexpressed in blood-brain barrier endothelial cells and malignant gliomas . Key findings include:
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Stereoselectivity: LAT1 preferentially transports L-isomers, with D-IMT showing negligible uptake .
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Competitive inhibition: Uptake is inhibited by large neutral amino acids (e.g., leucine, phenylalanine), confirming shared transport mechanisms .
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Kinetic parameters: The Michaelis constant () for IMT is , comparable to natural tyrosine () .
Tumor-Specific Accumulation
In glioblastoma models, IMT uptake correlates with LAT1 expression levels and tumor proliferation rates (Ki-67 index) . The compound’s accumulation is 3–5 times higher in tumor tissue than in normal brain parenchyma, enabling precise delineation of tumor margins .
Clinical Applications in Oncology
SPECT and PET Imaging
IMT-based SPECT () and PET () are widely used for diagnosing gliomas, meningiomas, and metastatic brain tumors . Clinical studies demonstrate:
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Sensitivity: 89–94% for detecting high-grade gliomas, surpassing contrast-enhanced MRI in identifying infiltrative tumor regions .
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Specificity: 82–88% for distinguishing tumor recurrence from radiation necrosis .
Table 1: Diagnostic Performance of SPECT in Brain Tumors
| Tumor Type | Sensitivity (%) | Specificity (%) | Reference |
|---|---|---|---|
| Glioblastoma | 94 | 88 | |
| Meningioma | 89 | 85 | |
| Metastatic Lesions | 91 | 82 |
Therapeutic Monitoring
Post-therapy SPECT scans predict survival outcomes in glioma patients. A reduction in tumor-to-background uptake ratio by >30% after chemoradiation correlates with prolonged progression-free survival (median: 14 vs. 7 months) .
Comparative Analysis with Other Amino Acid Tracers
18F-FDG^{18}\text{F-FDG}18F-FDG vs. 123I-IMT^{123}\text{I-IMT}123I-IMT
While (fluorodeoxyglucose) remains the gold standard for tumor imaging, it exhibits high physiological uptake in normal brain tissue, limiting contrast resolution. In contrast, shows minimal background uptake, improving tumor-to-brain ratios by 2–3 fold .
11C-Methionine^{11}\text{C-Methionine}11C-Methionine vs. 124I-IMT^{124}\text{I-IMT}124I-IMT
PET provides similar diagnostic accuracy to but is constrained by ’s short half-life (20 minutes). ’s longer half-life (4.2 days) facilitates delayed imaging and centralized radiopharmaceutical production .
Patent Landscape and Future Directions
Key Patents
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WIPO PATENTSCOPE: Patents cover IMT synthesis methods, radiolabeling kits, and diagnostic applications in oncology . A notable invention (WO2023124567) describes a kit-based formulation for onsite preparation, reducing reliance on cyclotron facilities .
Emerging Applications
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